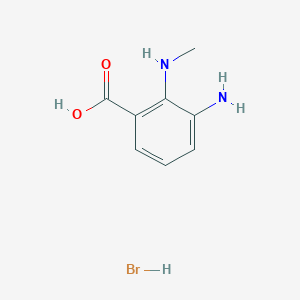

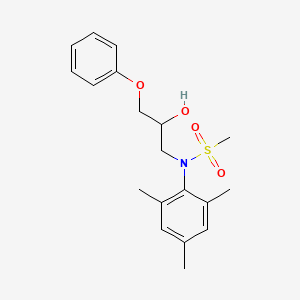

![molecular formula C15H15N3O3 B2373704 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 692287-70-0](/img/structure/B2373704.png)

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides are a novel series of compounds discovered in a unique high throughput cell-based screen . They have been studied for their antiproliferative properties . Similarly, pyrazolo[1,5-a]pyrimidin-7(4H)-one has been used as a scaffold to identify potent, selective, and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies .

Synthesis Analysis

The synthesis of new pyrazolo[1,5-a]quinoxalin-4(5H)-ones, which are structurally similar to the compound you’re interested in, has been described in the literature . This involves a one-pot transition metal-free procedure from easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines .Chemical Reactions Analysis

The key steps involved in the synthesis of new pyrazolo[1,5-a]quinoxalin-4(5H)-ones include the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol” were not found, related compounds have been optimized for improved cell potency, suitable physiochemical properties, and excellent pharmacokinetic profile in mice .科学的研究の応用

Cytotoxicity and Anticancer Research

Cytotoxicity Evaluation : Compounds similar to 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds demonstrate potential for cancer treatment research (Hassan, Hafez, & Osman, 2014).

Anticancer Properties : Various pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their cytotoxicity against different human cancer cell lines, including colon, lung, breast, and liver cancer cells. The structure-activity relationship of these compounds is a significant area of research, contributing to the development of new anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).

Anti-Inflammatory and Antimicrobial Research

Anti-Inflammatory Properties : Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-inflammatory activity and were found to be devoid of ulcerogenic activity. This makes them a promising class of compounds for developing nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Antimicrobial Activity : Some pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. Although the results varied, the exploration of these compounds in antimicrobial research continues to be of interest (Bruni et al., 1996).

Chemical Synthesis and Characterization

Synthesis Techniques : Advanced synthesis techniques, including Density Functional Theory (DFT) quantum chemical calculations, have been used to characterize novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing insights into their molecular properties, such as HOMO-LUMO energy gap and dipole moment. These studies are crucial for understanding the chemical behavior of such compounds (Saracoglu et al., 2019).

Regioselective Synthesis : Research on the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs highlights the development of environmentally friendly and efficient routes for creating these compounds. Such studies are vital for improving the synthesis process and exploring the potential applications of these derivatives (Kaping et al., 2016).

作用機序

将来の方向性

The future directions in this field could involve further exploration of the structure-activity relationships of these compounds, as well as their potential applications in cancer treatment . Additionally, the development of more potent, selective, and orally bioavailable inhibitors based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold could be a promising direction .

特性

IUPAC Name |

5-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-20-9-11-7-14(19)18-15(17-11)13(8-16-18)10-3-5-12(21-2)6-4-10/h3-8,16H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKAUHIEDQEYIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)

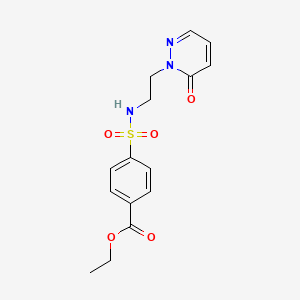

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)

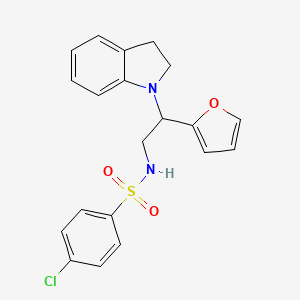

![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)

![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)

![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)

![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)

![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)